molecular formula C16H16N2O2 B11973104 N'-(2-methoxybenzylidene)-4-methylbenzohydrazide CAS No. 302910-03-8

N'-(2-methoxybenzylidene)-4-methylbenzohydrazide

Cat. No.: B11973104
CAS No.: 302910-03-8
M. Wt: 268.31 g/mol
InChI Key: OQPLVQRJZGMDOJ-GZTJUZNOSA-N
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Description

N’-(2-methoxybenzylidene)-4-methylbenzohydrazide is a hydrazone derivative known for its diverse biological activities Hydrazones are compounds characterized by the presence of the functional group –NHN=CH–, which is crucial for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzylidene)-4-methylbenzohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-methoxybenzylidene)-4-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Microwave-assisted synthesis has also been explored for similar compounds, offering a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-methoxybenzylidene)-4-methylbenzohydrazide involves its interaction with various molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, affecting biological pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxybenzylidene)-4-hydroxybenzohydrazide
  • N’-(4-nitrobenzylidene)-4-hydroxybenzohydrazide
  • N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide

Uniqueness

N’-(2-methoxybenzylidene)-4-methylbenzohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy and methyl groups enhances its lipophilicity and ability to interact with biological membranes, making it a promising candidate for further research and development .

Properties

CAS No.

302910-03-8

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C16H16N2O2/c1-12-7-9-13(10-8-12)16(19)18-17-11-14-5-3-4-6-15(14)20-2/h3-11H,1-2H3,(H,18,19)/b17-11+

InChI Key

OQPLVQRJZGMDOJ-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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